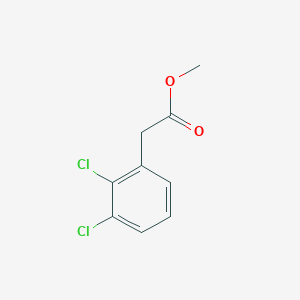

Methyl 2,3-dichlorophenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds structurally related to methyl 2,3-dichlorophenylacetate involves reactions under optimized conditions to achieve high yields. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride involves reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride under specific temperature and molar ratio conditions, achieving a yield of 98% (Wang Guo-hua, 2008). Another process involves preparing methyl 2,6-dichlorophenoxyacetate from 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate, with the yield up to 99% under optimized reaction conditions (Qin Bing-chang, 2008).

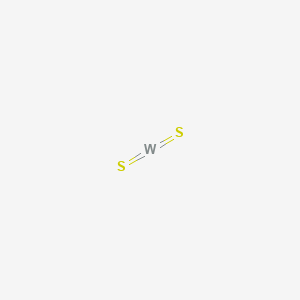

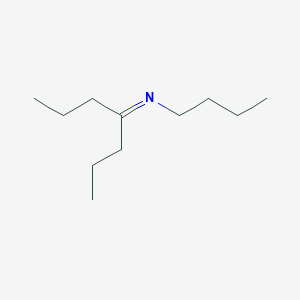

Molecular Structure Analysis

The molecular structure of compounds related to methyl 2,3-dichlorophenylacetate has been characterized using various spectroscopic methods. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate shows detailed geometric parameters, highlighting its monoclinic space group and specific bond lengths and angles, contributing to understanding the molecular conformation and interactions within the crystal (Héctor Novoa de Armas et al., 2000).

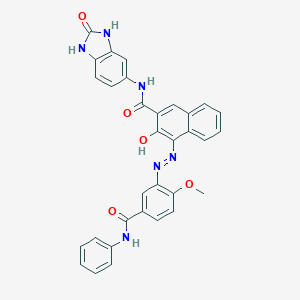

Chemical Reactions and Properties

Chemical reactions involving methyl 2,3-dichlorophenylacetate derivatives encompass a wide range of transformations, including halogenation, cyclization, and etherification, to yield structurally diverse compounds with varying properties. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate involve straightforward halogenation and alcohol addition, demonstrating the versatility of such compounds in organic synthesis (C. Corral & J. Lissavetzky, 1984).

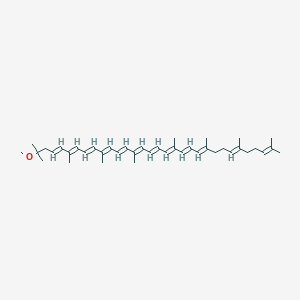

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of methyl 2,3-dichlorophenylacetate derivatives are crucial for their application in chemical synthesis. The crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate provide insights into its crystalline form, intermolecular interactions, and stability, which are essential for its application in organic synthesis and other fields (Y. Tao et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of methyl 2,3-dichlorophenylacetate and its derivatives, are fundamental to their utility in chemical synthesis. Studies on the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the reactivity and potential applications of these compounds in organometallic chemistry (T. Baul et al., 2002).

Applications De Recherche Scientifique

“Methyl 2,3-dichlorophenylacetate” is a chemical reagent and its applications can vary widely depending on the context of the research . Here are some potential applications based on its general properties:

-

Synthesis of Other Chemicals

-

Pharmaceutical Research

-

Pesticide Development

-

Food Industry

-

Biocidal Product Use

-

Laboratory Research

Safety And Hazards

Methyl 2,3-dichlorophenylacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

methyl 2-(2,3-dichlorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMYFVFSYKMRDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370486 |

Source

|

| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dichlorophenylacetate | |

CAS RN |

10328-87-7 |

Source

|

| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)